molecular formula C5H4BrN2O+ B14170159 2-Bromo-1-nitrosopyridin-1-ium CAS No. 927826-91-3

2-Bromo-1-nitrosopyridin-1-ium

Cat. No.: B14170159
CAS No.: 927826-91-3
M. Wt: 188.00 g/mol
InChI Key: IJBVLLFJFVVAPP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-nitrosopyridin-1-ium typically involves the bromination of pyridine derivatives. One common method includes the reaction of pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nitrosopyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridinium salts, pyridine derivatives, and more complex aromatic compounds .

Scientific Research Applications

2-Bromo-1-nitrosopyridin-1-ium has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-nitrosopyridin-1-ium involves its interaction with various molecular targets. The bromine and nitroso groups play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-nitrosopyridin-1-ium is unique due to the presence of both bromine and nitroso groups on the pyridinium ring. This combination enhances its reactivity and broadens its range of applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

CAS No.

927826-91-3

Molecular Formula

C5H4BrN2O+

Molecular Weight

188.00 g/mol

IUPAC Name

2-bromo-1-nitrosopyridin-1-ium

InChI

InChI=1S/C5H4BrN2O/c6-5-3-1-2-4-8(5)7-9/h1-4H/q+1

InChI Key

IJBVLLFJFVVAPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)Br)N=O

Origin of Product

United States

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